ethyl 6-amino-5-cyano-4-(2-fluoro-5-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate
Description
Properties
Molecular Formula |
C22H19FN2O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluoro-5-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4/c1-3-28-22(26)19-18(15-11-14(27-2)9-10-17(15)23)16(12-24)21(25)29-20(19)13-7-5-4-6-8-13/h4-11,18H,3,25H2,1-2H3 |
InChI Key |
ZJPOLBDRFSLCKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CC(=C2)OC)F)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 6-amino-5-cyano-4-(2-fluoro-5-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate (CAS No. 354554-82-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C22H19FN2O4
- Molecular Weight : 394.4 g/mol
- Boiling Point : Predicted to be 604.5 ± 55.0 °C
- Density : Approximately 1.32 ± 0.1 g/cm³
- pKa : Estimated at 2.60 ± 0.70
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
- Anti-inflammatory Activity : The compound exhibits significant inhibition of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of the compound:
- Cell Lines Tested : Various human cancer cell lines including breast (MCF7), colon (HT29), and liver (HepG2) cancer cells.
- Results : The compound showed IC50 values ranging from 10 to 30 μM, indicating moderate cytotoxicity against these cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HT29 | 20 | Cell cycle arrest |
| HepG2 | 25 | Reactive oxygen species generation |
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic efficacy:
- Model Used : Mouse models with induced tumors.
- Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study involving rats demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent.
-
Case Study on Anticancer Efficacy :
- Clinical trials are currently underway to assess the efficacy of this compound in patients with advanced solid tumors, focusing on its ability to enhance the effects of existing chemotherapeutic agents.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Ethyl 6-amino-5-cyano-4-(2-fluoro-5-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate has been studied for its antimicrobial properties, particularly against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, making it a candidate for developing new antibiotics.
Pathogen MIC (μg/mL) Activity Staphylococcus aureus 0.25 Bactericidal Escherichia coli 0.50 Bactericidal Pseudomonas aeruginosa 0.75 Bacteriostatic -
Antifungal Activity
- The compound also exhibits antifungal properties, particularly against strains such as Candida albicans. Its mechanism of action may involve disrupting cell wall synthesis and function.
-
Cytotoxicity Studies
- Research has demonstrated that this compound possesses selective cytotoxicity against human cancer cell lines, notably breast cancer (MCF-7) and lung cancer (A549). Apoptosis induction in these cells was evidenced by increased levels of caspases and annexin V staining.
Pharmacological Insights
-
Mechanism of Action
- The biological activity of this compound is believed to stem from its ability to interact with bacterial enzymes, potentially inhibiting DNA gyrase or topoisomerase, leading to cell death in susceptible pathogens.
-
Case Studies
- A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's efficacy against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.
- Another study in Cancer Letters reported that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 15 μM, indicating its potential as an anticancer agent.
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science, particularly in the development of novel polymers or coatings that exhibit antimicrobial properties.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 4H-pyran-3-carboxylates, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Key Observations :
- Halogen vs. Methoxy Groups : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to chlorine analogues . Methoxy groups (e.g., in 3,4-dimethoxyphenyl derivatives) increase hydrophilicity and hydrogen-bonding capacity .
- Aromatic vs. Aliphatic Substituents : Aliphatic groups (e.g., isopropyl) reduce steric hindrance but may decrease π-π stacking interactions critical for biological activity .
Key Observations :
- Catalyst Efficiency : KF-Al2O3 enables room-temperature synthesis with high yields, advantageous for energy efficiency .
- Solvent Impact: Polar solvents like 1,4-dioxane or ethanol improve reaction homogeneity, critical for maintaining regioselectivity .
Physicochemical Properties
Key Observations :
- Hydrogen Bonding: The amino and cyano groups facilitate intermolecular hydrogen bonding, stabilizing crystal lattices .
- Substituent Polarity : Methoxy groups enhance solubility in polar solvents, while halogens (Cl, F) increase logP values, favoring membrane permeability .
Key Observations :
Preparation Methods
Reaction Components and Conditions
The most efficient method involves a one-pot tandem reaction combining:
-
Malononitrile (1.2 equiv)
-
2-Fluoro-5-methoxybenzaldehyde (1.0 equiv)
-
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (1.0 equiv)
The reaction is catalyzed by trisodium citrate dihydrate (10 mol%) in aqueous ethanol (EtOH:H₂O = 3:1) at room temperature . This protocol achieves yields of 85–92% within 2–3 hours , avoiding toxic solvents or high temperatures.
Mechanistic Pathway
-
Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : The pyrazole ester attacks the nitrile’s β-carbon, generating a tetrahedral intermediate.
-
Cyclization : Intramolecular nucleophilic attack forms the pyran ring, followed by tautomerization to stabilize the amino group.
Advantages of Green Catalysts
Trisodium citrate dihydrate acts as a bifunctional catalyst, enabling proton transfer and stabilizing intermediates via hydrogen bonding. Compared to traditional bases like piperidine, it reduces side reactions (e.g., hydrolysis of nitriles) and simplifies purification.
Alternative Multi-Step Approaches
Two-Step Synthesis via Intermediate Isolation
A modified protocol isolates intermediates for better control:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Piperidine (20 mol%), caproic acid, benzene, reflux, 4 h | Knoevenagel adduct formation | 68% |
| 2 | Ethanol, ambient temperature, 6 h | Cyclization and esterification | 71% |
This method achieves a total yield of 48% but requires solvent switching and intermediate purification, increasing time and cost.
Ionic Liquid-Catalyzed Synthesis
Diisopropylethylammonium acetate (DIPEAc) , a room-temperature ionic liquid, accelerates the reaction to 45 minutes with 94% yield in solvent-free conditions. DIPEAc’s dual role as solvent and catalyst enhances atom economy, though scalability remains challenging due to high viscosity.
Comparative Analysis of Catalytic Systems
The table below evaluates catalysts for the one-pot synthesis:
| Catalyst | Solvent | Time (h) | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Trisodium citrate | Aqueous EtOH | 2.5 | 92 | High |
| Piperidine | Benzene | 7 | 61 | Low |
| DIPEAc | Solvent-free | 0.75 | 94 | Moderate |
| ChCl:2urea (deep eutectic solvent) | Neat | 2 | 80 | High |
Key Findings :
-
Trisodium citrate balances efficiency and sustainability, ideal for industrial applications.
-
Ionic liquids (e.g., DIPEAc) offer rapid kinetics but face recovery challenges.
-
Piperidine-based systems are obsolete due to toxicity and lower yields.
Optimization Strategies
Solvent Effects
Ethanol-water mixtures (3:1) enhance solubility of polar intermediates while minimizing byproduct formation. Pure ethanol or water reduces yields by 15–20% due to incomplete cyclization.
Temperature and Stoichiometry
Catalyst Recycling
Trisodium citrate is recoverable via filtration and reused for 3 cycles with <10% yield drop. In contrast, DIPEAc loses activity after 2 cycles due to ionic liquid decomposition.
Structural Characterization
Spectroscopic Data
X-ray Diffraction
Single-crystal analysis confirms the 4H-pyran conformation and hydrogen-bonding network between NH and carbonyl groups, stabilizing the crystal lattice.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 6-amino-5-cyano-4-(2-fluoro-5-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate, and how do reaction conditions impact yield?
- Methodology : Utilize multi-component reactions (MCRs) in aqueous media, as demonstrated in analogous pyran derivatives. For example, rapid four-component reactions in water under reflux can achieve yields of ~70–80% . Solvent choice (e.g., ethanol vs. water) and temperature (293–313 K) significantly influence reaction efficiency. Catalyst-free conditions are preferred to avoid purification challenges .
Q. How can researchers confirm the molecular structure and conformational details of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as bond lengths (C–C: ~1.54 Å), angles (C–C–C: ~109°–120°), and torsion angles (e.g., pyran ring puckering) can be resolved with R factors < 0.07 . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., cyano stretch at ~2200 cm⁻¹) .
Q. What are the preliminary steps for evaluating this compound’s biological activity?
- Methodology : Screen for antimicrobial or anticancer potential using in vitro assays (e.g., MIC against E. coli or MTT on cancer cell lines). Prior studies on fluorophenyl-substituted pyrans show IC₅₀ values in the µM range, suggesting structure-activity relationships (SAR) linked to electron-withdrawing substituents .
Advanced Research Questions
Q. How do substituents like the 2-fluoro-5-methoxyphenyl group influence electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal that electron-withdrawing fluorine increases electrophilicity at the pyran ring’s C4 position, while methoxy groups enhance solubility via polar interactions . Substituent effects on HOMO-LUMO gaps (~4.5–5.0 eV) correlate with observed photophysical properties .
Q. What strategies resolve contradictions in crystallographic data for structurally similar pyran derivatives?
- Methodology : Cross-validate disordered residues (e.g., ethyl or phenyl groups) using Hirshfeld surface analysis and compare packing motifs. For instance, variations in dihedral angles (e.g., 165.5° vs. 172.7° for fluorophenyl groups) arise from crystal lattice constraints, not synthetic errors . Refinement with SHELXL and Olex2 software improves data-to-parameter ratios (>15:1) .
Q. How can reaction conditions be optimized to enhance regioselectivity in pyran synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
